Bienvenue dans la boutique en ligne BenchChem!

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

Regioselective synthesis Nitration chemistry Imidazopyridine scaffold

This 6-nitro isomer (CAS 1388050-64-3) is the mandatory starting material for WO2018215801A1 BCL6 inhibitors. Unlike the commercially prevalent 5-nitro isomer (CAS 22902-67-6), which is obtained via direct nitration, the 6-nitro regioisomer requires a distinct cyclization route using 5-nitropyridine-2,3-diamine and N,N′-disuccinimidyl carbonate. Procuring the correct isomer is critical: the 5-nitro and 6-bromo analogs exhibit fundamentally different electronic profiles, LogP, and hydrogen-bonding capacity, leading to incompatible biological readouts. Choose the 6-nitro compound to ensure direct entry into a validated, patent-precedented chemical series and to enable accurate positional SAR comparisons.

Molecular Formula C6H4N4O3
Molecular Weight 180.123
CAS No. 1388050-64-3
Cat. No. B2961098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one
CAS1388050-64-3
Molecular FormulaC6H4N4O3
Molecular Weight180.123
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11)
InChIKeyNXRRVTZDFUETHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 1388050-64-3): Core Scaffold & Comparator Landscape for Scientific Procurement


6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 1388050-64-3) is a nitro-substituted, fused heterobicyclic compound (imidazo[4,5-b]pyridine-2-one) with molecular formula C₆H₄N₄O₃ (MW 180.12) and calculated LogP of –0.3 [1]. It belongs to a privileged scaffold class extensively explored for kinase inhibition (e.g., p38 MAPK, B-Raf, PAK4) and anti-inflammatory activity [2]. However, the regiochemistry of the nitro group critically governs synthetic accessibility, physicochemical properties, and downstream biological application. The closest comparator, the 5-nitro positional isomer (CAS 22902-67-6), is obtained directly via electrophilic nitration and is commercially prevalent, whereas the 6-nitro isomer requires alternative synthetic strategies and occupies a distinct chemical space with unique reactivity profiles. This guide establishes the evidence basis for discriminating between the 6-nitro compound and its nearest structural analogs — including the 5-nitro isomer, 6-bromo derivative, and unsubstituted parent scaffold — in procurement and experimental design.

Why 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Cannot Be Interchanged with 5-Nitro or 6-Bromo Analogs in Medicinal Chemistry Programs


The imidazo[4,5-b]pyridin-2-one scaffold supports diverse biological activities, but critical differences in synthetic accessibility, physicochemical properties, and biological target engagement prohibit simple substitution among positional isomers and halogenated analogs. Direct nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one overwhelmingly favors the 5-nitro isomer [1]; the 6-nitro derivative cannot be accessed via this route and requires a distinct synthetic strategy — most commonly cyclization of 5-nitropyridine-2,3-diamine with N,N′-disuccinimidyl carbonate [2]. This synthetic divergence creates supply chain and cost asymmetries. Moreover, the nitro position dictates electronic distribution, LogP, hydrogen-bonding capacity, and stability of the nitro radical anion, which are fundamental to both reactivity in further derivatization (e.g., reduction to amino intermediates, nucleophilic substitution) and any structure-dependent biological readout. Users who procure the more readily available 5-nitro or 6-bromo analog risk obtaining a compound with fundamentally different chemical behavior and an incompatible biological profile for target programs — particularly for BCL6 inhibitor development, where the 6-nitro compound has been explicitly employed as a synthetic intermediate in patent-protected series [2].

Quantitative Differentiation of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one from Closest Analogs: A Data-Driven Selection Guide


Regioselective Nitration: 6-Nitro Isomer Not Accessible via Standard Direct Nitration Route

Direct electrophilic nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one at 0–5 °C yields exclusively the 5-nitro isomer (CAS 22902-67-6); the 6-nitro isomer is not produced under these conditions [1]. At 60 °C, further nitration yields the 5,6-dinitro derivative, confirming that the 6-position is not accessible via direct mononitration [1]. The 6-nitro compound must be synthesized via a distinct route, most commonly condensation of 5-nitropyridine-2,3-diamine with N,N′-disuccinimidyl carbonate — a pathway documented in BCL6 inhibitor patent literature [2]. This fundamental synthetic constraint distinguishes the 6-nitro isomer from the commercially prevalent 5-nitro compound in terms of synthesis, cost, scalability, and purity.

Regioselective synthesis Nitration chemistry Imidazopyridine scaffold

LogP Divergence: 6-Nitro Isomer Exhibits Lower Lipophilicity Than Parent Scaffold

The calculated octanol–water partition coefficient (LogP) for 6-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is –0.3 [1]. This contrasts with representative imidazo[4,5-b]pyridin-2-one derivatives bearing aryl or heteroaryl substituents that exhibit LogP values in the range of 1.2 to 4.9 [2]. The negative LogP value indicates markedly higher aqueous solubility and lower membrane permeability relative to other scaffold members, a property that may directly influence behavior in biochemical assays, cellular permeability, and suitability for specific formulation strategies.

Physicochemical property Lipophilicity LogP comparison

Contrasting Cytotoxicity Profiles: 5-Nitro Isomer Demonstrates Documented Anticancer Activity, While 6-Nitro Data Remain Unpublished

The 5-nitro positional isomer (CAS 22902-67-6) has reported cytotoxic activity against human cancer cell lines: IC₅₀ = 15 µM (MCF-7 breast cancer) and IC₅₀ = 20 µM (HeLa cervical cancer), with antimicrobial MIC = 32 µg/mL against S. aureus . In contrast, no peer-reviewed quantitative biological activity data have been identified for the 6-nitro isomer (CAS 1388050-64-3) as of the literature cutoff. This data asymmetry means the 6-nitro isomer cannot be assumed to share the cytotoxicity profile of its 5-nitro counterpart; the positional shift of the electron-withdrawing nitro group alters the electronic landscape of the bicyclic system and is expected to produce distinct biological outcomes [1].

Cytotoxicity Anticancer activity Structure–Activity Relationship

Patent-Validated Synthetic Utility: 6-Nitro Isomer as a BCL6 Inhibitor Intermediate

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is specifically employed as a synthetic intermediate in the preparation of benzimidazolone-derived BCL6 inhibitors, as documented in patent WO2018215801A1 [1]. The compound is generated via reaction of 5-nitropyridine-2,3-diamine with N,N′-disuccinimidyl carbonate in acetonitrile, yielding the 6-nitro scaffold that is subsequently N-alkylated to produce 1,3-bis(3-hydroxy-3-methylbutyl)-6-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [1]. This patent-defined role is not shared by the 5-nitro isomer, which is accessed via direct nitration and has not been reported in the same BCL6 inhibitor context. BCL6 is a validated oncogenic driver in diffuse large B-cell lymphoma (DLBCL), and inhibitors targeting its BTB domain have achieved IC₅₀ values below 3 nM [2].

BCL6 inhibitor Targeted protein degradation Patent-protected intermediate

Optimal Application Scenarios for Procuring 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Based on Quantitative Differentiation Evidence


BCL6 Inhibitor and Targeted Protein Degradation (PROTAC) Programs

The 6-nitro compound is the appropriate starting material for constructing benzimidazolone-derived BCL6 inhibitors as described in WO2018215801A1 [1]. The patent specifies the condensation of 5-nitropyridine-2,3-diamine with N,N′-disuccinimidyl carbonate in acetonitrile to yield the 6-nitro scaffold, which can then be N-alkylated to generate more advanced intermediates [1]. Given that BCL6-targeting degraders have shown BTB domain IC₅₀ values below 3 nM [2], procurement of this specific isomer enables direct entry into a validated, patent-precedented chemical series.

Positional Isomer SAR Studies for Nitroimidazopyridinone Cytotoxicity

Where the 5-nitro isomer has established cytotoxicity (IC₅₀ = 15 µM MCF-7, 20 µM HeLa) and antimicrobial activity (MIC = 32 µg/mL S. aureus) [1], the 6-nitro isomer lacks published bioactivity data [2]. This asymmetry makes it a valuable tool for head-to-head positional SAR studies: researchers can directly compare how shifting the nitro group from the 5- to 6-position alters potency, selectivity, and mechanism, potentially uncovering novel activity cliffs or improved therapeutic windows.

Aqueous-Based High-Throughput Screening (HTS) Requiring Low-Lipophilicity Scaffolds

With a calculated LogP of –0.3 [1], the 6-nitro compound is substantially more hydrophilic than aryl-substituted imidazo[4,5-b]pyridin-2-one derivatives (LogP range 1.2–4.9) [2]. This property favors aqueous solubility and may reduce nonspecific binding and aggregation — liabilities common in HTS campaigns. The compound is therefore well-suited for biochemical screening cascades where aqueous buffer compatibility is critical.

Synthetic Methodology Development for Regioselective Nitroheterocycle Construction

Because direct nitration of the parent scaffold produces only the 5-nitro isomer [1], the 6-nitro compound serves as a benchmark for developing and validating alternative synthetic methodologies — including cyclative cleavage strategies [2] and solid-phase synthesis routes [3] — aimed at accessing the synthetically challenging 6-nitro regioisomer.

Quote Request

Request a Quote for 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.